molecular formula C13H20N2O3S B2752427 1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034565-16-5

1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2752427
CAS No.: 2034565-16-5
M. Wt: 284.37
InChI Key: SBUPGDICJDPAIM-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a thiophene ring, a tetrahydropyran ring, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea can be approached through multi-step organic synthesis. A possible route might involve:

    Formation of the thiophene derivative: Starting with a thiophene compound, a Grignard reaction could introduce the 2-hydroxypropyl group.

    Formation of the tetrahydropyran derivative: The tetrahydropyran ring can be synthesized via acid-catalyzed cyclization of a suitable diol.

    Coupling reaction: The final step would involve coupling the thiophene and tetrahydropyran derivatives with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Known for their electronic properties and biological activities.

    Tetrahydropyran derivatives: Often found in natural products and pharmaceuticals.

    Urea derivatives: Common in medicinal chemistry for their ability to form hydrogen bonds.

Uniqueness

The combination of these three moieties in one molecule could provide unique properties, such as enhanced binding affinity or selectivity for biological targets.

Biological Activity

1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H17N1O3SC_{13}H_{17}N_{1}O_{3}S, with a molecular weight of approximately 273.35 g/mol. The compound features a thiophene ring and a tetrahydro-pyran moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:

  • Antimicrobial Activity : Compounds with thiophene structures have been reported to exhibit significant antimicrobial properties. The presence of the urea functional group enhances hydrogen bonding capabilities, potentially increasing binding affinity to microbial targets .
  • Anticancer Properties : Urea derivatives have shown promise in anticancer research. The structural components of this compound may inhibit tumor growth by interfering with cell cycle regulation or inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and their implications:

Activity Compound IC50 / MIC Values Reference
AntimicrobialN-(6-Methoxy-BT-2-yl)-N′-(3-methoxyphenyl)ureasIC50 = 0.25 μg/mL (S. aureus)
AnticancerN-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)ureaGI50 = 25.1 μM (various cancers)
Anti-inflammatoryVarious urea derivativesNot specified

Case Studies

Several studies have explored the biological activity of urea derivatives similar to this compound:

  • Antitumor Activity : A study on N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea demonstrated significant antitumor activity across multiple cancer cell lines, with selective inhibition noted in non-small cell lung cancer and leukemia .
  • Inhibition of GSK-3β Activity : Another investigation revealed that certain urea derivatives could inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases including cancer and Alzheimer's disease .
  • Antimicrobial Studies : Research indicated that compounds with similar structures exhibited potent activity against Gram-positive bacteria, suggesting that modifications to the thiophene or urea moieties could enhance efficacy .

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-13(17,11-3-2-8-19-11)9-14-12(16)15-10-4-6-18-7-5-10/h2-3,8,10,17H,4-7,9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUPGDICJDPAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCOCC1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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